belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in cereals and cereal products, nuts, and pulses. This makes a potential biomarker for the consumption of these food products.
4-Methyldecane
CAS No.: 2847-72-5
Cat. No.: VC0525403
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2847-72-5 |
|---|---|
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| IUPAC Name | 4-methyldecane |
| Standard InChI | InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3 |
| Standard InChI Key | DVWZNKLWPILULD-LLVKDONJSA-N |
| SMILES | CCCCCCC(C)CCC |
| Canonical SMILES | CCCCCCC(C)CCC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The IUPAC name for 4-methyldecane is (4R)-4-methyldecane, reflecting the chiral center at the fourth carbon atom . This stereochemical designation is critical for understanding its interactions in enantiomer-sensitive environments, such as enzymatic systems. The compound’s structure is represented by the SMILES notation CCCCCC[C@H](C)CCC, which explicitly denotes the R-configuration .
Molecular and Structural Data
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Molecular Formula:
The branched structure reduces intermolecular van der Waals forces compared to linear alkanes, leading to distinct physical properties such as lower boiling points and altered solubility profiles .
Physical and Chemical Properties
Thermodynamic Properties
Key thermodynamic data for 4-methyldecane include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 187.9°C (460.1 K) | |
| Melting Point | -92°C | |
| Density (20°C) | 0.7385 g/cm³ | |
| Refractive Index (20°C) | 1.4155 | |
| Enthalpy of Vaporization | 53.77 kJ/mol |
These properties are consistent with branched alkanes, which exhibit lower boiling points and densities compared to their linear counterparts due to reduced molecular packing efficiency .
Solubility and Reactivity
4-Methyldecane is insoluble in water but miscible with non-polar solvents such as hexane and toluene. Its reactivity is typical of saturated hydrocarbons, undergoing combustion, halogenation, and oxidation. For example, combustion yields and , while halogenation with under UV light produces chlorinated derivatives .
Synthesis and Industrial Production
Laboratory Synthesis
A common synthetic route involves the Grignard reaction between 2-propanone and methylmagnesium bromide, followed by acid quenching to yield the branched alkane . Catalytic hydrogenation of unsaturated precursors using palladium or platinum catalysts is another method employed to enhance yield and purity .
Industrial-Scale Production
Industrial processes often utilize catalytic cracking of heavier hydrocarbons or isomerization of linear alkanes to produce branched variants like 4-methyldecane. These methods prioritize cost efficiency and scalability, with continuous-flow reactors optimizing output .
Applications in Industry and Research
Industrial Uses
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Fuel Additives: The compound’s branched structure improves the octane rating of gasoline and reduces knocking in internal combustion engines .
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Lubricants: Its low viscosity and thermal stability make it suitable for high-temperature lubricant formulations .
Scientific Research
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Solvent in Organic Synthesis: 4-Methyldecane’s non-polar nature facilitates reactions involving hydrophobic reactants .
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Biological Studies: The compound has been identified in Persicaria hydropiperoides and Persicaria minor, suggesting a role in plant biochemistry . Microbial degradation studies highlight its potential in bioremediation, where bacteria metabolize it via β-oxidation pathways .
Biological and Environmental Significance
Metabolic Pathways
In biological systems, cytochrome P450 enzymes oxidize 4-methyldecane to alcohols and ketones, which are subsequently conjugated for excretion . This pathway is analogous to those observed in petroleum-degrading microbes, underscoring its environmental relevance .
Environmental Impact
Comparative Analysis with Related Alkanes
Comparison with Linear Decane
| Property | 4-Methyldecane | n-Decane |
|---|---|---|
| Boiling Point | 187.9°C | 174.1°C |
| Density (20°C) | 0.7385 g/cm³ | 0.730 g/cm³ |
| Melting Point | -92°C | -29.7°C |
Branching lowers the melting point and slightly reduces density compared to linear alkanes, highlighting structure-property relationships .
Stereoisomerism Effects
The R-configuration at the fourth carbon influences crystalline packing and solubility, demonstrating the importance of stereochemistry in material science .
Recent Research and Future Directions
Advances in Catalytic Synthesis
Recent studies focus on zeolite-based catalysts to enhance the selectivity and yield of branched alkanes in refinery processes .
Biotechnological Applications
Ongoing research explores engineered microbial strains for efficient 4-methyldecane degradation, aiming to improve bioremediation strategies for hydrocarbon-contaminated sites .
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